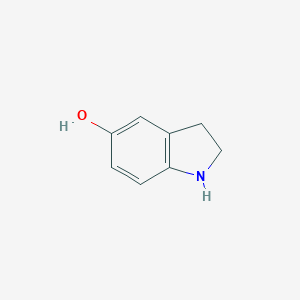

2,3-dihydro-1H-indol-5-ol

描述

2,3-dihydro-1H-indol-5-ol is a natural product found in Phoebe chekiangensis with data available.

作用机制

Target of Action

Indolin-5-ol, also known as 2,3-dihydro-1H-indol-5-ol or 2,3-Dihydroindol-5-ol, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . Specifically, indolin-5-ol has been found to target Topoisomerase IV subunit B (parE) . This enzyme plays a crucial role in DNA replication, making it a significant target for many drugs .

Mode of Action

Indolin-5-ol interacts with its target, Topoisomerase IV, inhibiting its function . This inhibition disrupts the process of DNA replication, leading to the death of the cell . Furthermore, indolin-5-ol exhibits a dual mode of action. In addition to the direct inhibition of Topoisomerase IV, it also undergoes reductive bioactivation, leading to the formation of damaging reactive species .

Biochemical Pathways

The primary biochemical pathway affected by indolin-5-ol is the DNA replication pathway due to its interaction with Topoisomerase IV . By inhibiting this enzyme, indolin-5-ol disrupts the normal replication of DNA, leading to cell death . This makes indolin-5-ol potentially useful in the treatment of conditions characterized by rapid cell division, such as cancer .

Pharmacokinetics

Indoline compounds, in general, have been found to have good drug-like characteristics suitable for oral absorption . They are also substrates for some of the major CYP 450 isoforms, suggesting they may have strong plasma protein binding and efficient distribution .

Result of Action

The primary result of indolin-5-ol’s action is the death of the cell due to disrupted DNA replication . This can lead to a decrease in the number of rapidly dividing cells, such as cancer cells . Additionally, indolin-5-ol has been found to show significant protective effects against H2O2-induced death of RAW 264.7 cells .

Action Environment

The action of indolin-5-ol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored in a dark place, under -20°C . Furthermore, the presence of oxygen can influence the compound’s mode of action, as it facilitates the in vivo reduction of indolin-5-ol, leading to the formation of damaging reactive species .

生化分析

Biochemical Properties

Indolin-5-ol, like other indole derivatives, has been found to interact with multiple receptors, which makes it a valuable candidate for the development of new therapeutic agents

Cellular Effects

Indoline derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells

Molecular Mechanism

The molecular mechanism of action of Indolin-5-ol is not well-defined. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Indolin-5-ol may exert its effects through similar binding interactions

Temporal Effects in Laboratory Settings

It has been observed that indole and its metabolites can be absorbed within 30 minutes and fully metabolized in 6 hours

Metabolic Pathways

Indole, from which Indolin-5-ol is derived, is a product of the degradation of tryptophan in higher plants . This suggests that Indolin-5-ol may be involved in similar metabolic pathways.

Transport and Distribution

It is known that the benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner , which may influence its transport and distribution.

Subcellular Localization

It has been found that indole, indolin-2-one, and 3-hydroxyindolin-2-one, but not isatin, were found in the brain , suggesting that Indolin-5-ol may also be able to cross the blood-brain barrier.

生物活性

2,3-Dihydro-1H-indol-5-ol, also known as 5-hydroxyhydrindene or 5-hydroxyindan, is an indole derivative with a molecular formula of C₁₀H₁₄N₂O and a molecular weight of approximately 134.175 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its antiproliferative properties, potential as an antidepressant, and interactions with serotonin pathways.

1. Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative activity , suggesting its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth and division of various cancer cell lines. For instance:

| Cell Line | IC50 Value (μM) |

|---|---|

| A2780 | 11.6 |

| HeLa | 22.4 |

These values demonstrate significant cytotoxic effects against these carcinoma cell lines, warranting further investigation into its mechanism of action and therapeutic potential .

The biological activity of this compound is partially attributed to its structural similarity to serotonin. This similarity allows it to interact with serotonin receptors, potentially modulating pathways involved in mood regulation and neuroprotection. The compound serves as a valuable research tool for studying serotonin signaling pathways, which are critical in various neurological and psychiatric disorders .

3. Antidepressant Potential

Due to its structural resemblance to serotonin, there are ongoing investigations into the antidepressant properties of this compound. Preliminary studies suggest that it may influence serotonergic pathways, which could lead to mood enhancement and relief from depressive symptoms. However, comprehensive clinical studies are necessary to confirm these effects and elucidate the underlying mechanisms .

4. Interaction with Biological Targets

This compound has been shown to bind with various biological targets, which may enhance its pharmacological profile:

| Target | Biological Effect |

|---|---|

| Serotonin receptors | Modulation of mood and behavior |

| EP2 receptors | Inhibition of TNF-α production |

| Other neurotransmitter systems | Potential neuroprotective effects |

These interactions highlight the compound's versatility and potential therapeutic applications in treating conditions such as anxiety, depression, and inflammatory diseases .

5. Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

科学研究应用

Medicinal Chemistry

2,3-Dihydro-1H-indol-5-ol has been explored for its potential as a therapeutic agent in several areas:

-

Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. For instance, studies have shown that it can induce apoptosis and inhibit cell proliferation in specific cancer types.

Cell Line IC50 (μM) Mechanism of Action MDA-MB-231 <10 Induction of apoptosis HepG2 <15 Cell cycle arrest at G2/M phase HCT116 <20 Topoisomerase II inhibition - Antidepressant Potential : Given its structural resemblance to serotonin, there are ongoing investigations into its efficacy as an antidepressant. Initial studies suggest it may modulate serotonin signaling pathways, although further research is necessary to confirm these effects.

The compound exhibits various biological activities that are crucial for its application in pharmacology:

- Antiproliferative Activity : Studies suggest that this compound may inhibit cell growth and division, indicating potential use as an anticancer agent.

- Serotonergic System Research : As a close analog of serotonin, it serves as a research tool for studying serotonin receptor interactions, contributing to the understanding of neurological and psychiatric disorders.

Case Study Example: Anticancer Efficacy

In vitro studies have demonstrated the compound's effectiveness against various cancer types. For example, the compound was tested on human breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), showing promising results in inhibiting cell growth and inducing apoptosis.

属性

IUPAC Name |

2,3-dihydro-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9-10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCXQPXCYDDJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434426 | |

| Record name | 2,3-dihydro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172078-33-0 | |

| Record name | 2,3-dihydro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。